molecular formula C10H12N2O2 B2525439 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2175979-33-4

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one

Cat. No. B2525439
CAS RN: 2175979-33-4
M. Wt: 192.218
InChI Key: GMLJTFQHCRRSLC-UHFFFAOYSA-N
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Description

The compound 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a heterocyclic compound that features both pyridine and pyrrolidinone moieties. This type of structure is of interest due to its potential applications in pharmaceuticals and materials science. The pyridine ring is a common structural motif in many drugs, and the pyrrolidinone ring is known for its bioactivity. The combination of these two rings through an oxy-methyl linkage could lead to interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrrolidinone derivatives can be achieved through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, followed by hydrazinolysis . Another method involves the condensation of 1,3-diones and 2-(aminomethyl)pyridine to produce 3,5-disubstituted-2-pyridylpyrroles . These methods highlight the versatility of pyrrolidinone and pyridine derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was determined by single-crystal X-ray diffraction . Similarly, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was elucidated using X-ray diffraction and spectroscopic methods .

Chemical Reactions Analysis

The reactivity of pyrrolidinone derivatives with various reagents has been explored. For instance, the reaction of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides followed by reduction has been studied, showing different outcomes depending on the reaction conditions . Additionally, the reaction of 7-hydroxy derivatives of pyrrolopyridinones with nucleophiles has been used to synthesize various substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated, showing promising results against certain bacterial strains . The importance of intramolecular hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species has also been highlighted . The synthesis and structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine, a related compound, have been reported, with the structure showing hydrogen-bonding sequences that influence the packing of the molecule .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The study of pyrrolidin-2-one derivatives has led to advancements in asymmetric synthesis techniques. For example, the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides, followed by reduction, has been explored for the synthesis of enantio-enriched compounds. This process emphasizes the potential of chiral pyrrolidine derivatives in achieving high enantiomeric excess in synthesized compounds, which is crucial for drug development and chemical synthesis (Bruyère et al., 2003).

Bioconjugation Techniques

Pyrrolidin-2-ones have also been identified as promising scaffolds for bioconjugation. The development of 5-methylene pyrrolones (5MPs) as highly thiol-specific and tracelessly removable bioconjugation tools illustrates their potential in biomedical research. 5MPs, prepared from primary amines in one step, show improved stability and cysteine specificity compared to maleimides. Their ability for rapid and clean Michael addition reactions, without generating a stereocenter, makes them valuable for controlled release of conjugated cargo and temporary thiol protection (Zhang et al., 2017).

Catalytic Methylation of Pyridines

In the realm of catalysis, new methods for the methylation of pyridines have been explored, leveraging the structural characteristics of pyridine derivatives. A catalytic technique that introduces a methyl group onto the aromatic ring of pyridines through a temporary dearomatisation process has been developed. This method utilizes methanol and formaldehyde as reagents, highlighting the interface between aromatic and non-aromatic compounds to achieve C-3/5 methylation of pyridines. This process underscores the versatility of pyridine derivatives in organic synthesis and their pivotal role in drug discovery (Grozavu et al., 2020).

Synthesis of Derivatives for Medicinal Chemistry

Research has also delved into the synthesis of pyrrolidin-2-one derivatives with various substituents, aiming to explore their chemical properties and potential biological activity. The synthesis of new medicinal molecules by introducing different substituents into the nucleus of pyrrolidin-2-ones has been investigated, reflecting the compound's significance in the development of new active compounds with enhanced biological activities (Rubtsova et al., 2020).

properties

IUPAC Name

5-(pyridin-2-yloxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-5-4-8(12-9)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLJTFQHCRRSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one

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